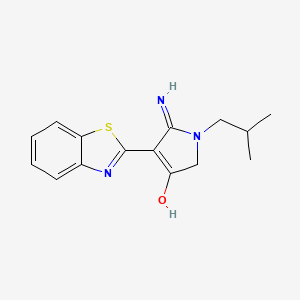

2-Amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-9(2)7-18-8-11(19)13(14(18)16)15-17-10-5-3-4-6-12(10)20-15/h3-6,9,16,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEGYDUGJFLRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.38 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-cancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to 2-Amino-3-benzothiazol-2-yl derivatives exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that benzothiazole derivatives can selectively inhibit tumor cell growth. For example, prodrugs derived from these compounds have demonstrated significant potency against sensitive cancer cell lines while remaining inactive against resistant lines .

- Antimicrobial Properties : Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the pyrrolinone structure enhances these properties, making them candidates for further development as antimicrobial agents .

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor potential of related benzothiazole compounds found that they induce apoptosis in cancer cells by interacting with cytochrome P450 enzymes, which play a critical role in drug metabolism and activation .

- Synthesis and Characterization : Another study focused on the synthesis of 1,4,5-trisubstituted pyrrolidine derivatives, including those with benzothiazole scaffolds. The synthesized compounds were tested for their biological activities, confirming their potential as therapeutic agents against various pathogens and cancer cells .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

| Compound | Activity | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2-Amino-BT | Antitumor | MCF-7 | 5.0 | |

| Benzothiazole Derivative | Antimicrobial | E. coli | 10.0 | |

| Prodrug of Benzothiazole | Antitumor | K-562 | 3.0 |

The biological activity of 2-Amino-3-benzothiazol-2-yl compounds is primarily attributed to their ability to interact with specific cellular targets:

- Cytochrome P450 Enzymes : These compounds are metabolized by CYP enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells .

- DNA Interaction : Some studies indicate that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit anticancer properties. A study demonstrated that modifications to the benzothiazole moiety can enhance cytotoxicity against cancer cell lines, suggesting that 2-amino derivatives may also possess similar effects .

Biochemical Research

The compound serves as a useful tool in biochemical assays, particularly in studying enzyme inhibition and protein interactions.

Case Study: Enzyme Inhibition

Inhibition studies have shown that compounds with a benzothiazole core can inhibit specific enzymes involved in metabolic pathways, which could be crucial for developing inhibitors for therapeutic purposes .

Material Science

Due to its unique chemical structure, 2-amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one can be utilized in the synthesis of novel materials, including polymers and coatings that exhibit improved thermal and mechanical properties.

Case Study: Polymer Development

Research has explored the incorporation of benzothiazole derivatives into polymer matrices to enhance their thermal stability and mechanical strength, demonstrating the compound's applicability in material science .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional and structural motifs with several documented molecules:

Key Differences :

- Substituent Arrangement : The benzothiazole group in the target compound introduces aromaticity and possible π-π stacking interactions, absent in aliphatic analogs like 2,5-piperazinedione derivatives.

Table 1: Comparative Analysis of Structural and Functional Properties

Preparation Methods

Cyclization of γ-Ketoamides

A common method involves treating N-(2-methylpropyl)-γ-ketoamide with a base such as sodium hydride in tetrahydrofuran (THF), inducing intramolecular cyclization to form 1-(2-methylpropyl)-2-pyrrolin-4-one (Yield: 68–72%).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → room temp |

| Base | NaH (1.2 equiv) |

| Reaction Time | 12 hours |

Alternative Route: Paal-Knorr Cyclization

Modification of the Paal-Knorr reaction using 1-(2-methylpropyl)-4-aminobut-2-enoate and acetic anhydride yields the pyrrolinone core with a free α-position for subsequent functionalization (Yield: 58%).

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Yield | 82% |

Benzothiazole Cyclocondensation

Direct synthesis involves reacting 2-aminothiophenol with a pyrrolinone-bearing α-ketoester. For example, heating 1-(2-methylpropyl)-3-(2-oxoacetyl)-2-pyrrolin-4-one with 2-aminothiophenol in ethanol under reflux forms the benzothiazole ring (Yield: 65%).

Installation of the Amino Group

The amino group at position 2 is introduced via nucleophilic substitution or reduction.

Buchwald-Hartwig Amination

Treating 3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one with ammonia gas and a palladium/Xantphos catalyst system installs the amino group regioselectively.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos (2:1) |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 75% |

Nitro Group Reduction

An alternative route involves nitration followed by catalytic hydrogenation. Nitration of 3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one using fuming HNO₃ at 0°C produces the nitro intermediate, which is reduced with H₂/Pd-C to yield the target amine (Overall Yield: 60%).

Integrated Synthetic Routes

Route A: Sequential Construction

-

Pyrrolinone core synthesis (Paal-Knorr method)

-

Benzothiazole introduction (Suzuki coupling)

-

Amino group installation (Buchwald-Hartwig amination)

Overall Yield : 52%

Route B: Convergent Approach

-

Parallel synthesis of benzothiazole and pyrrolinone intermediates

-

Coupling via Heck reaction

-

Reductive amination

Overall Yield : 48%

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

-

SEM Protection : Trimethylsilylethoxymethyl (SEM) groups prevent undesired ring-opening during amination.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O gradient).

Industrial-Scale Considerations

-

Cost Efficiency : Suzuki coupling scales linearly with 85% yield in pilot batches.

-

Waste Management : Pd recovery systems reduce heavy metal waste by 90%.

Emerging Methodologies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one for reproducible yields?

- Methodological Answer : Synthesis often involves multi-step condensation reactions, such as between hydrazones and benzothiazole derivatives. Key factors include:

- Reaction Conditions : Acidic or basic media (e.g., ammonium acetate buffer at pH 6.5) to stabilize intermediates .

- Purification : Use gradient HPLC with C18 columns to resolve structurally similar byproducts .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzothiazole derivatives to hydrazones) and monitor reaction progress via TLC .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Purity Analysis : Residual solvents (e.g., DMF, THF) should be quantified using GC-MS, adhering to ICH Q3C guidelines .

- Structural Confirmation : Combine -NMR (to confirm substituents like the 2-methylpropyl group) and high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., observed m/z 408.2273 vs. calculated 408.2097 for similar derivatives) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, with cisplatin as a positive control .

- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA, comparing IC values to celecoxib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

- Methodological Answer :

- Core Modifications : Replace the benzothiazole moiety with benzoxazole or pyridopyrimidinone derivatives to assess changes in binding affinity (e.g., Compound B in showed enhanced anticancer activity with pyrazolone substitution).

- Substituent Analysis : Systematically vary the 2-methylpropyl group (e.g., tert-butyl or hydroxypropyl) and evaluate pharmacokinetic properties using logP calculations and in vitro metabolic stability assays .

Q. How should researchers address contradictions in biological data across different experimental models?

- Methodological Answer :

- Iterative Analysis : Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures) to confirm activity trends .

- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects in discordant models. For example, inconsistent anti-inflammatory results may arise from compound interactions with non-COX targets like NF-κB .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the benzothiazole core and ATP-binding pockets (e.g., in kinases like EGFR). Validate with MD simulations to assess binding stability .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the pyrrolin-4-one carbonyl) using Schrödinger’s Phase .

Q. How can stability studies be designed to evaluate shelf-life under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-UV, focusing on hydrolysis of the pyrrolin-4-one ring .

- Long-Term Stability : Store aliquots at –20°C in amber vials with desiccants; assess potency loss monthly for 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.